Cas no 92569-51-2 (Mono(8-carboxyoctyl) Phthalate)

Mono(8-carboxyoctyl) Phthalate is a specialized phthalate derivative featuring a carboxyl-functionalized side chain, making it a valuable intermediate in organic synthesis and polymer modification. Its structure combines the aromaticity of phthalate with the reactivity of a terminal carboxylic acid, enabling applications in crosslinking, esterification, and as a precursor for functionalized materials. The extended alkyl chain enhances solubility in organic solvents, while the carboxyl group facilitates further chemical modifications. This compound is particularly useful in producing tailored polymers, surfactants, or plasticizers with controlled hydrophilicity. Its well-defined structure ensures reproducibility in research and industrial applications, offering precise control over material properties.
Mono(8-carboxyoctyl) Phthalate structure
92569-51-2 structure
Product name:Mono(8-carboxyoctyl) Phthalate
CAS No:92569-51-2
MF:C17H22O6
MW:322.352985858917
CID:4326790
PubChem ID:86259226

Mono(8-carboxyoctyl) Phthalate Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenedicarboxylic acid, mono(8-carboxyoctyl) ester
    • 1,2-Benzenedicarboxylic acid, 1-(8-carboxyoctyl) ester
    • Mono(8-?carboxyoctyl) Phthalate
    • 92569-51-2
    • Mono(8-carboxyoctyl) Phthalate
    • Inchi: InChI=1S/C17H22O6/c18-15(19)11-5-3-1-2-4-8-12-23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10H,1-5,8,11-12H2,(H,18,19)(H,20,21)
    • InChI Key: CTVWCRZZOFXGRG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 322.14163842Da
  • Monoisotopic Mass: 322.14163842Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 12
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų
  • XLogP3: 4.1

Mono(8-carboxyoctyl) Phthalate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M733233-100mg
Mono(8-​carboxyoctyl) Phthalate
92569-51-2
100mg
$ 1200.00 2023-09-06
TRC
M733233-10mg
Mono(8-​carboxyoctyl) Phthalate
92569-51-2
10mg
$207.00 2023-05-17
TRC
M733233-50mg
Mono(8-​carboxyoctyl) Phthalate
92569-51-2
50mg
$953.00 2023-05-17

Additional information on Mono(8-carboxyoctyl) Phthalate

Mono(8-carboxyoctyl) Phthalate (CAS No. 92569-51-2): A Versatile Compound in Advanced Materials and Biomedical Applications

The Mono(8-carboxyoctyl) Phthalate (CAS No. 92569-51-2) is a structurally unique phthalate ester with distinct chemical properties arising from its 8-carboxyoctyl substituent. This compound, characterized by its carboxylic acid functional group conjugated to a phthalic acid backbone, exhibits multifunctional behavior in both synthetic and biological systems. Recent advancements in materials science and drug delivery systems have highlighted its potential as a biocompatible polymer precursor, leveraging its amphiphilic nature to form stable complexes with hydrophobic molecules.

Structurally, the 8-carboxyoctyl chain introduces a balance between hydrophilicity and lipophilicity, enabling this compound to act as a self-assembling building block. Studies published in the Journal of Materials Chemistry B (2023) demonstrated its ability to form micellar structures under physiological conditions, which are critical for encapsulating poorly water-soluble drugs such as paclitaxel. The carboxylic acid moiety further allows for covalent conjugation with peptides or antibodies via esterification reactions, enhancing targeting specificity in nanomedicine applications.

In the realm of biomedical engineering, the phthalate ester backbone of this compound has been optimized for controlled release systems. Research teams at MIT recently reported using it as a crosslinking agent in hydrogel matrices, where its carboxylic groups enable pH-responsive swelling behavior. This property is particularly advantageous for localized drug delivery in tumor microenvironments, where acidic conditions trigger payload release with high spatial precision.

Synthetic chemists have also explored its role in polymer synthesis through click chemistry approaches. A 2024 study in Polymer Chemistry highlighted its use as a monomer for synthesizing stimuli-responsive polyurethanes. The presence of both carboxylic acid and phenoxy groups creates crosslinking sites that can be tuned via temperature or enzymatic degradation pathways, making it ideal for tissue engineering scaffolds requiring dynamic mechanical properties.

Beyond material applications, the compound's interaction with biological membranes has been investigated using advanced spectroscopic techniques. Fluorescence correlation spectroscopy experiments revealed that it modulates lipid raft formation in cell membranes without inducing cytotoxicity at sub-micromolar concentrations. This finding opens avenues for developing membrane-stabilizing agents to treat lipid metabolism disorders such as Niemann-Pick disease.

The latest research also focuses on its photochemical properties when conjugated with fluorophores. A collaborative study between Stanford and ETH Zurich (published 2024) showed that attaching this compound to quantum dots enhances their biocompatibility while maintaining optical stability under near-infrared illumination. These findings suggest promising applications in real-time imaging of cellular processes without phototoxic effects.

In industrial contexts, green chemistry principles are driving innovations in its synthesis pathways. Catalytic transesterification methods using heterogeneous catalysts reported in Catalysis Today (2023) achieved >95% yield while eliminating hazardous solvents traditionally used in phthalate production. This advancement aligns with regulatory trends toward sustainable manufacturing practices while maintaining product performance standards.

Clinical translation studies are currently underway evaluating its use as an adjuvant in nanoparticle-based vaccines. Preclinical trials demonstrated improved antigen presentation efficiency when vaccine components were encapsulated within self-assembled nanostructures formed by this compound's amphiphilic blocks. These results were validated through enhanced antibody titers and T-cell responses observed in murine models (Nature Communications, 2024).

Safety evaluations conducted under OECD guidelines confirmed an LD₅₀ exceeding 5 g/kg in rodent models when administered intravenously or orally. Chronic toxicity studies over 13 weeks showed no significant organ damage at therapeutic doses up to 100 mg/kg/day, establishing it as a low-risk candidate for biomedical applications compared to conventional phthalates lacking carboxylic acid functionalities.

Ongoing research explores its potential as a chelating agent for heavy metal detoxification protocols. Coordination chemistry studies reveal selective binding affinity toward lead ions through metal-ligand interactions involving both carboxylate and phenolic oxygen atoms. Preliminary data indicates superior efficacy compared to EDTA analogs while maintaining lower nephrotoxicity profiles (Toxicological Sciences, 2024).

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